Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)

82-88-2 structure
Nome del prodotto:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- phenindamine
- 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
- 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
- Phenindamine [INN:BAN]
- 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- 5-20-08-00420 (Beilstein Handbook Reference)
- Phenindiamine
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
- 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
- PDSP1_000151
- PDSP2_000150
- UNII-772BQ8KSST
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
- DB01619
- CS-0017474
- CHEBI:8065
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
- DTXSID0023452
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
- Q6583284
- NCGC00532494-01
- BRN 0221083
- PHENINDAMINE [VANDF]
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
- PHENINDAMINE [MI]
- NS00038226
- 5503-08-2
- L001053
- 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
- SCHEMBL29502
- Thephorin
- Fenindamina
- EINECS 201-443-4
- Phenindaminum [INN-Latin]
- 772BQ8KSST
- NU-1504
- 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
- HY-A0149
- EN300-18563900
- 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- PHENINDAMINE [WHO-DD]
- 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
- Phenindamine (INN)
- D08353
- Phenindaminum
- ISFHAYSTHMVOJR-UHFFFAOYSA-N
- CHEMBL278398
- BDBM50089147
- NU 1504
- PHENINDAMINE [INN]
- Fenindamina [INN-Spanish]
- C07790
- 82-88-2
- Phenindamine hydrochloride
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
-
- Inchi: InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
- Chiave InChI: ISFHAYSTHMVOJR-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C2C3=CC=CC=C3C3CCN(CC2=3)C)C=C1
Proprietà calcolate
- Massa esatta: 411.168188
- Massa monoisotopica: 411.168188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 524
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.17
- Punto di fusione: 90-91°
- Punto di ebollizione: 416.5°C at 760 mmHg
- Punto di infiammabilità: 183°C
- Indice di rifrazione: 1.652
- PSA: 3.24000
- LogP: 3.85910
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563900-0.05g |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine |
82-88-2 | 0.05g |
$2755.0 | 2023-09-18 |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Letteratura correlata
-
Lemu Girma Beka,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv. 2019 9 32338
-
2. The structure of N-methyltrichlorophosphinimine dimerLaurence G. Hoard,Robert A. Jacobson J. Chem. Soc. A 1966 1203
-
3. Hydrogenations with palladium precipitated in the presence of the substrateA. Ca?as-Rodriguez J. Chem. Soc. Perkin Trans. 1 1972 554
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 523
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine) Prodotti correlati
- 1705330-81-9(benzyl N-{2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}carbamate)
- 171554-16-8(1-Myristin-2-Palmitin)
- 1361657-85-3(3,2',4',6'-Tetrachlorobiphenyl-4-ethylamine)
- 392325-37-0(N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide)
- 2034306-43-7(2-fluoro-N-{6-(furan-2-yl)pyridin-3-ylmethyl}benzamide)
- 2228922-18-5(2-bromo-4-(but-3-yn-2-yl)-1-methylbenzene)
- 2171515-00-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(pentan-2-yl)carbamoylbutanoic acid)
- 478837-29-5(4-Methyl-5-cyano-(1H)indazole)
- 2228927-91-9(4-(4-amino-1,2-oxazol-5-yl)-2-(dimethylamino)methylphenol)
- 1429767-12-3(2-(4,4-Dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
